

The Versatile Heterocyclic Building Block: A Technical Guide to 3-Iodo-2-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Iodo-2-methoxypyridine

Cat. No.: B040976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-methoxypyridine is a highly versatile and reactive heterocyclic building block of significant interest in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural features—a pyridine ring substituted with a methoxy group and an iodine atom—confer desirable properties for a range of chemical transformations. The electron-donating methoxy group can influence the reactivity of the pyridine ring, while the iodo substituent serves as a versatile handle for various cross-coupling reactions, enabling the efficient construction of complex molecular architectures.^{[1][2]} This technical guide provides an in-depth overview of the properties, synthesis, and key applications of **3-iodo-2-methoxypyridine**, complete with experimental protocols and data to facilitate its use in the laboratory.

Chemical and Physical Properties

3-Iodo-2-methoxypyridine is a light yellow to yellow liquid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference(s)
CAS Number	112197-15-6	[1]
Molecular Formula	C ₆ H ₆ INO	[1]
Molecular Weight	235.02 g/mol	[1]
Appearance	Light yellow to yellow liquid	[1]
Density	1.831 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.618	
Storage Temperature	2-8°C	

Synthesis of 3-Iodo-2-methoxypyridine

A common and efficient method for the synthesis of **3-iodo-2-methoxypyridine** involves the directed ortho-metalation of 2-methoxypyridine followed by quenching with an iodine source.

Experimental Protocol: Synthesis from 2-Methoxypyridine

This protocol describes the synthesis of **3-iodo-2-methoxypyridine** starting from 2-methoxypyridine.

Materials:

- 2-Methoxypyridine
- n-Butyllithium (n-BuLi) in hexanes
- 2,2,6,6-Tetramethylpiperidine (TMP)
- Zinc chloride (ZnCl₂)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Iodine (I₂)

- Tetrahydrofuran (THF), anhydrous
- Hexane, anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Ethyl acetate (AcOEt)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred, cooled (0°C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL), successively add n-butyllithium (1.5 mmol, solution in hexanes).
- After 5 minutes, add $\text{ZnCl}_2\cdot\text{TMEDA}$ complex (0.50 mmol).
- Stir the mixture for 15 minutes at 0°C before introducing 2-methoxypyridine (1.0 mmol) at 0 - 10°C .
- Allow the reaction mixture to stir for 2 hours at room temperature.
- Add a solution of iodine (1.5 mmol) in THF (4 mL).
- Stir the mixture overnight.
- Quench the reaction by adding a saturated aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$ (4 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography to afford **3-iodo-2-methoxypyridine**.

Expected Yield: ~89%

Applications in Cross-Coupling Reactions

The presence of the iodine atom makes **3-iodo-2-methoxypyridine** an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between **3-iodo-2-methoxypyridine** and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

This protocol details the synthesis of 2-methoxy-3-(4-methoxyphenyl)pyridine.

Materials:

- **3-Iodo-2-methoxypyridine**
- 4-Methoxyphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Sodium carbonate (Na_2CO_3)
- n-Propanol
- Deionized water

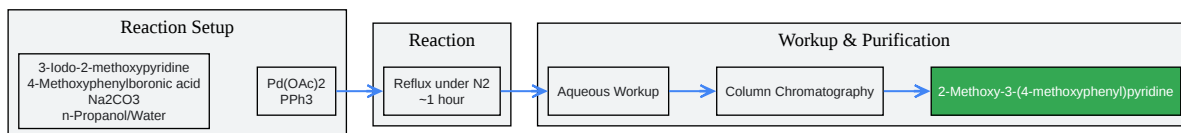
Procedure:

- To a round-bottomed flask, add **3-iodo-2-methoxypyridine** (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), and n-propanol.
- Stir the mixture for 15 minutes to allow for dissolution.

- Add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.01 equiv), 2M aqueous sodium carbonate (1.3 equiv), and deionized water.
- Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring for completion by TLC.
- Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification by column chromatography.

Expected Product Characterization (for 2-methoxy-3-(4-methoxyphenyl)pyridine):

- ^1H NMR (CDCl_3): δ 7.53–7.50 (m, 2H), 7.46–7.42 (m, 1H), 7.33–7.32 (m, 1H), 7.26–7.24 (m, 1H), 7.02–7.00 (m, 1H), 3.89 (s, 3H), 3.82 (s, 3H).^[3]
- ^{13}C NMR (CDCl_3): δ 160.2, 157.5, 150.2, 140.6, 139.5, 130.2, 129.1, 128.8, 127.2, 119.7, 117.3, 114.3, 113.1, 55.5, 55.0.^[3]



[Click to download full resolution via product page](#)

Suzuki Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between **3-iodo-2-methoxypyridine** and a terminal alkyne, yielding an alkynylpyridine derivative. This reaction is a powerful tool for introducing alkyne functionalities into heterocyclic systems.

This protocol describes the synthesis of 2-methoxy-3-(phenylethynyl)pyridine.

Materials:

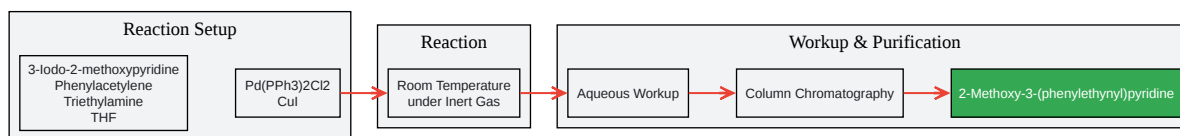
- **3-Iodo-2-methoxypyridine**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- To a flask, add **3-iodo-2-methoxypyridine** (1.0 equiv), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.02 equiv), and CuI (0.04 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
- Add anhydrous THF and triethylamine.
- Add phenylacetylene (1.2 equiv) dropwise.
- Stir the reaction at room temperature until completion (monitor by TLC).
- Upon completion, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography.

Expected Product Characterization (for 2-methoxy-3-(phenylethynyl)pyridine):

- ^1H NMR (CDCl_3): δ 8.20 (dd, $J=4.8, 1.8$ Hz, 1H), 7.85 (dd, $J=7.6, 1.8$ Hz, 1H), 7.58-7.55 (m, 2H), 7.39-7.35 (m, 3H), 6.85 (dd, $J=7.6, 4.8$ Hz, 1H), 4.09 (s, 3H).
- MS (ESI): m/z 210 $[\text{M}+\text{H}]^+$.



[Click to download full resolution via product page](#)

Sonogashira Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl compounds through the palladium-catalyzed coupling of an amine with an aryl halide. This reaction is particularly valuable for creating aniline and related derivatives.

This protocol details the synthesis of 4-(2-methoxypyridin-3-yl)morpholine.

Materials:

- **3-Iodo-2-methoxypyridine**
- Morpholine
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Toluene, anhydrous

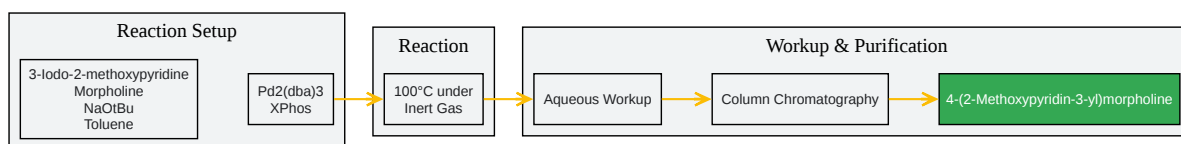
Procedure:

- To a reaction vessel, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv).
- Evacuate and backfill the vessel with an inert gas.

- Add anhydrous toluene, **3-iodo-2-methoxypyridine** (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
- Heat the mixture at 100°C until the starting material is consumed (monitor by TLC).
- After cooling, quench the reaction with water, extract with an organic solvent, and purify by column chromatography.

Expected Product Characterization (for 4-(2-methoxypyridin-3-yl)morpholine):

- ^1H NMR (CDCl_3): δ 7.85 (dd, $J=4.9, 1.8$ Hz, 1H), 7.15 (dd, $J=7.6, 1.8$ Hz, 1H), 6.80 (dd, $J=7.6, 4.9$ Hz, 1H), 3.95 (s, 3H), 3.88 (t, $J=4.8$ Hz, 4H), 3.05 (t, $J=4.8$ Hz, 4H).
- MS (ESI): m/z 195 $[\text{M}+\text{H}]^+$.



[Click to download full resolution via product page](#)

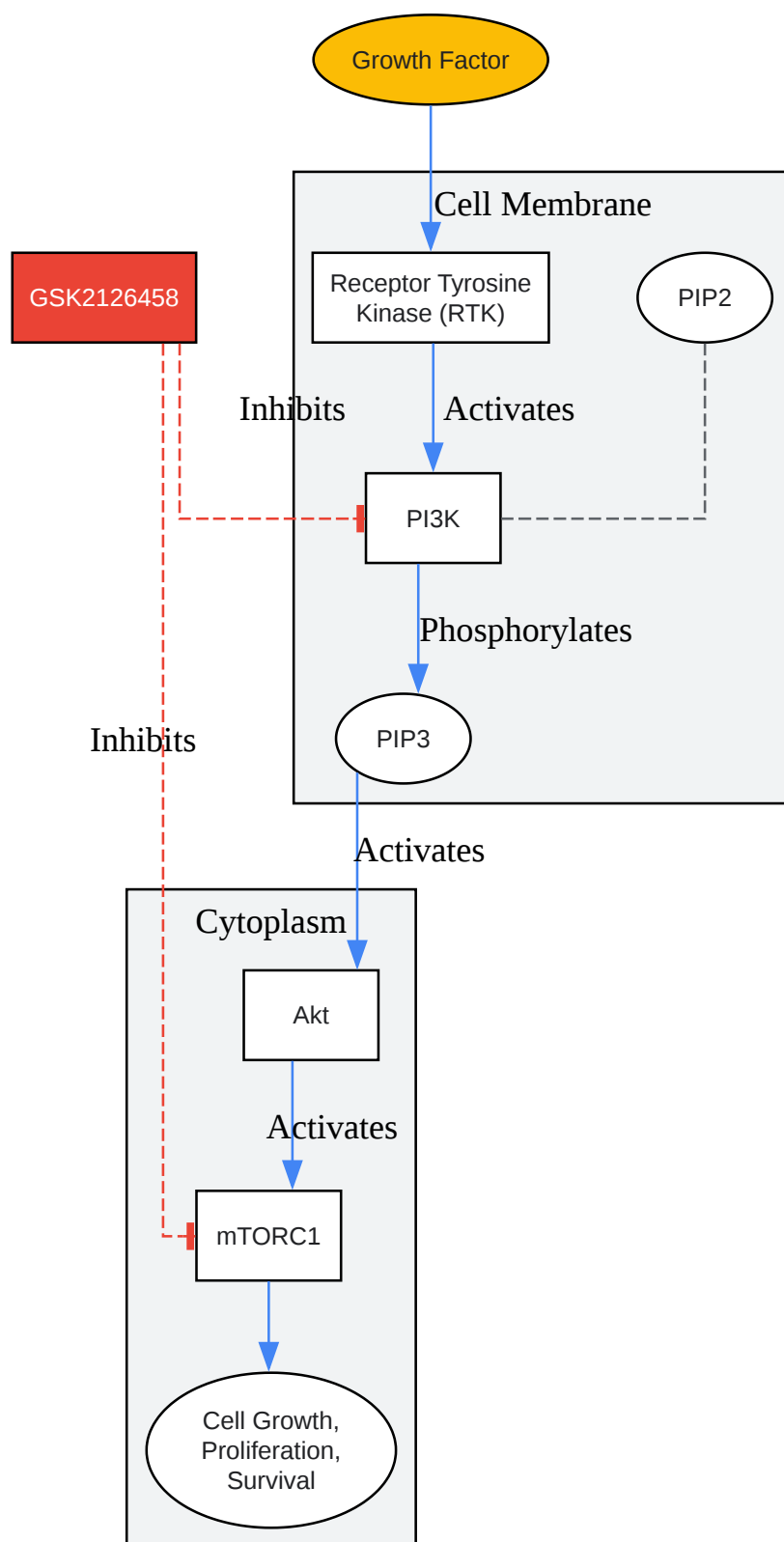
Buchwald-Hartwig Amination Workflow

Application in Drug Discovery: Synthesis of GSK2126458

A prominent example of the utility of **3-iodo-2-methoxypyridine** in drug discovery is its role as a key intermediate in the synthesis of GSK2126458, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a critical target for cancer therapy.[1]

The PI3K/Akt/mTOR Signaling Pathway and Inhibition by GSK2126458

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1). GSK2126458 inhibits both PI3K and mTOR, leading to a dual blockade of this critical cancer-promoting pathway.^{[1][4]}



[Click to download full resolution via product page](#)

PI3K/Akt/mTOR Pathway Inhibition by GSK2126458

The synthesis of GSK2126458 involves a crucial Suzuki coupling step where a boronic acid derivative of the quinoline core is coupled with a substituted 3-pyridinyl moiety derived from **3-iodo-2-methoxypyridine**. This highlights the importance of **3-iodo-2-methoxypyridine** as a key starting material in the synthesis of complex, biologically active molecules.

Conclusion

3-Iodo-2-methoxypyridine is a valuable and versatile heterocyclic building block with broad applications in organic synthesis. Its reactivity in key cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, makes it an indispensable tool for the construction of complex molecular frameworks. The successful application of this building block in the synthesis of the potent PI3K/mTOR inhibitor GSK2126458 underscores its significance in modern drug discovery and development. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers and scientists looking to leverage the synthetic potential of **3-iodo-2-methoxypyridine** in their own research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Versatile Heterocyclic Building Block: A Technical Guide to 3-Iodo-2-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040976#3-iodo-2-methoxypyridine-as-a-heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com